(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
CAS No.: 42932-59-2
Cat. No.: VC20850850
Molecular Formula: C20H30D4O5
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42932-59-2 |
|---|---|
| Molecular Formula | C20H30D4O5 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
| Standard InChI Key | VKTIONYPMSCHQI-YFUTVRNWSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O |
| SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Introduction
Chemical Identity and Structure
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid is a deuterated analog of prostaglandin metabolites with the molecular formula C₂₀H₃₀D₄O₅. The compound has a molecular weight of 358.5 g/mol and is identified by CAS number 42932-59-2. This molecule features a complex structure comprising a cyclopentane ring with multiple stereocenters and functional groups, including hydroxyl groups, a carboxylic acid moiety, and an unsaturated bond in a Z-configuration.
The presence of four deuterium atoms at positions 3 and 4 of the molecule is a distinguishing characteristic, which gives the compound its "tetradeuterio" designation in its nomenclature. These strategically placed deuterium atoms replace hydrogen atoms in the parent structure, providing valuable isotopic labeling for research applications.
Stereochemical Configuration
The compound exhibits defined stereochemistry at multiple centers as indicated in its name:
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1R,2R,3R,5S configuration in the cyclopentane ring
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Z-configuration in the hept-5-enoic acid portion
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Specific stereochemical arrangement at the junction between the cyclopentane and the side chains
This precise stereochemical arrangement is critical for its biological and chemical behavior, as even slight alterations in stereochemistry can significantly change a compound's properties and interactions.
Structural Identifiers
The compound can be represented by various chemical notations as shown in Table 1:
| Identifier Type | Representation |
|---|---|
| IUPAC Name | (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
| CAS Number | 42932-59-2 |
| Molecular Formula | C₂₀H₃₀D₄O₅ |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
| Standard InChIKey | VKTIONYPMSCHQI-YFUTVRNWSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1C@HO |
Relationship to Prostaglandins
The structure of this compound indicates it is a deuterated analog of prostaglandin metabolites, specifically related to PGFM (Prostaglandin F Metabolite) as suggested by one of its synonyms, PGFM-d4. Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects in animals. The parent prostaglandin F structure has been extensively studied since the pioneering work of Samuelsson and colleagues in the 1970s.
Comparison with Related Prostaglandin Compounds
While our target compound features a 3-oxooctyl group, related compounds like (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid (PubChem CID 5283029) contain a hydroxyoct-1-enyl group instead . This difference introduces important functional variations that affect the compound's properties and interactions. The related compound is also known as Dinoprost-d4 or Prostaglandin F2alpha-d4 , suggesting our target compound may be a metabolite or derivative of these prostaglandin structures.
Table 2 compares the structural features of our target compound with related prostaglandin derivatives:
Significance of Deuterium Labeling
The incorporation of four deuterium atoms at positions 3 and 4 in the compound represents a strategic isotopic labeling approach. Deuterium (²H or D), an isotope of hydrogen with an additional neutron, creates minimal structural perturbation while providing distinct mass spectrometric properties. This labeling provides several advantages in research applications:
Analytical Applications
The tetradeuterio-labeled compound offers a mass shift of +4 amu (atomic mass units) compared to the non-deuterated analog, making it readily distinguishable in mass spectrometry-based analyses. This property is particularly valuable in:
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Quantitative analysis: The deuterated compound can serve as an internal standard for accurate quantification of related prostaglandins or metabolites in biological samples.
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Metabolic studies: Tracking the deuterium label through metabolic pathways can provide insights into biotransformation mechanisms.
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Pharmacokinetic investigations: The labeled compound allows for precise determination of absorption, distribution, metabolism, and excretion profiles.
Kinetic Isotope Effects
The substitution of hydrogen with deuterium can influence reaction rates due to the kinetic isotope effect. Carbon-deuterium bonds typically exhibit greater stability than carbon-hydrogen bonds, potentially affecting:
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Metabolic stability: Deuteration may slow down certain metabolic reactions, extending the compound's biological half-life.
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Reaction mechanisms: Studying reaction rate differences between deuterated and non-deuterated analogs can provide insights into reaction mechanisms.
Synthetic Approaches
While detailed synthesis information for this specific compound is limited in the provided search results, the synthesis of deuterated prostaglandin derivatives typically involves strategic incorporation of deuterium atoms during key steps of the synthetic pathway. Potential approaches might include:
Deuterium Exchange Methods
Deuteration at the 3,3,4,4 positions likely involves:
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Base-catalyzed exchange reactions using deuterated solvents
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Metal-catalyzed H/D exchange reactions
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Incorporation of pre-deuterated building blocks during total synthesis
Stereoselective Synthesis
The complex stereochemistry of the compound (1R,2R,3R,5S) requires careful stereoselective synthetic strategies, potentially involving:
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Chiral auxiliaries or catalysts
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Stereoselective reductions or additions
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Resolution of racemic intermediates
Research Applications
Based on the structural features and relationship to prostaglandins, this compound likely serves several important research functions:
Metabolic Studies
The compound's deuterium labeling makes it valuable for investigating prostaglandin metabolism, particularly for:
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Tracing metabolic pathways of prostaglandins in biological systems
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Identifying novel metabolites through mass spectrometric analysis
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Determining the metabolic stability of prostaglandin structures
Analytical Standards
As a deuterated analog of prostaglandin metabolites, this compound likely serves as:
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An internal standard for quantitative analysis of prostaglandins and related compounds
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A reference standard for method development and validation
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A tool for assessing matrix effects in complex biological samples
Pharmaceutical Research
The relationship to bioactive prostaglandins suggests potential applications in:
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Structure-activity relationship studies of prostaglandin derivatives
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Drug discovery programs targeting prostaglandin-mediated pathways
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Investigation of prostaglandin receptor selectivity and binding mechanisms
Analytical Methods for Detection and Quantification
The analysis of this deuterated prostaglandin likely employs sophisticated analytical techniques:
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Likely utilizing C18 or other reversed-phase columns for separation of the compound from related structures and biological matrices.
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Ultra-Performance Liquid Chromatography (UPLC): Offering enhanced resolution and sensitivity for complex samples.
Mass Spectrometric Detection
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Tandem Mass Spectrometry (MS/MS): Enabling specific identification based on characteristic fragmentation patterns.
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Selected Reaction Monitoring (SRM): Providing highly sensitive and selective detection in complex matrices.
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High-Resolution Mass Spectrometry (HRMS): Allowing for accurate mass determination and formula confirmation.
Pharmaceutical Relevance
The structural relationship to prostaglandins suggests potential relevance to pharmaceutical research and development:
Therapeutic Areas
Compounds structurally related to this deuterated prostaglandin have applications in:
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Reproductive medicine
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Cardiovascular health
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Inflammatory conditions
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Ocular treatments
Advantages of Deuteration in Drug Development
The strategic deuteration pattern could provide advantages if applied to pharmaceutical development:
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Potentially improved metabolic stability
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Modified pharmacokinetic profiles
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Reduced drug-drug interactions through altered metabolism
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